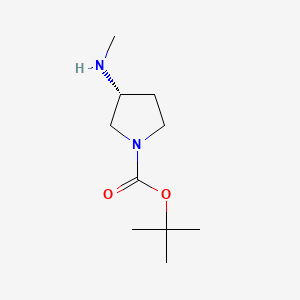

(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-5-8(7-12)11-4/h8,11H,5-7H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUCEQDKBKYEJY-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90666492 | |

| Record name | tert-Butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90666492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199336-83-9 | |

| Record name | tert-Butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90666492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative that serves as a valuable building block in organic synthesis and medicinal chemistry. Its stereospecific structure makes it a key intermediate in the development of various pharmaceutical compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines general experimental protocols for their determination, and presents a logical workflow for property analysis.

Core Physical Properties

A summary of the key physical properties of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate is presented below. These values have been compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |

| Molar Mass | 200.28 g/mol | [1] |

| Physical Form | Liquid | |

| Boiling Point | 269 °C at 760 mmHg | |

| Density | 1.03 g/cm³ | [1] |

| Flash Point | 117 °C | [1] |

| Predicted pKa | 10.02 ± 0.20 | [2] |

| Purity | Typically ≥97% | |

| Storage Temperature | 4°C |

Spectroscopic and Physicochemical Data

-

¹H-NMR (CDCl₃): δ 3.65-3.45 (m, 3H), 3.45-3.33 (m, 1H), 3.20-3.0 (m, 1H), 2.12-2.02 (m, 1H), 1.80-1.65 (m, 1H), 1.46 (s, 9H).[3]

-

Mass Spectrum (m/z): 187 [M+H]⁺.[3]

It is important to note that the presence of the methyl group on the amine in the target compound will alter the specific shifts and fragmentation patterns.

Experimental Protocols

Detailed experimental procedures for determining key physical properties are outlined below. These are generalized protocols and may require optimization for this specific compound.

Melting Point Determination

As (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate is a liquid at room temperature, its melting point would be determined at sub-ambient temperatures.

Protocol:

-

A small sample of the compound is placed in a capillary tube.

-

The capillary tube is placed in a melting point apparatus with a cooling stage.

-

The sample is frozen and then slowly warmed at a controlled rate (e.g., 1-2 °C/min).

-

The temperature at which the first signs of melting are observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Solubility Determination

Protocol:

-

To a series of test tubes, add a small, measured amount of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate (e.g., 10 mg).

-

To each test tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).

-

Vortex each tube for 30 seconds.

-

Visually inspect for dissolution. If the compound dissolves, it is recorded as soluble. If it remains as a separate phase or is cloudy, it is recorded as insoluble. For quantitative analysis, the concentration of the saturated solution can be determined using techniques like HPLC.

Specific Rotation Determination

Protocol:

-

Prepare a solution of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate of a known concentration (c) in a suitable solvent (e.g., chloroform or methanol).

-

Calibrate a polarimeter using a blank (the pure solvent).

-

Fill a polarimeter cell of a known path length (l) with the prepared solution.

-

Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

The specific rotation [α] is calculated using the formula: [α]Tλ = α / (l × c)

Experimental Workflow

The following diagram illustrates a general workflow for the determination of the physical properties of a chemical compound like (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate.

Caption: Workflow for Physical Property Determination.

Conclusion

This technical guide provides a summary of the currently available physical property data for (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate. While some experimental values are well-documented, further investigation is required to definitively establish its melting point, solubility profile, and specific optical rotation. The provided experimental protocols offer a foundation for researchers to conduct these analyses. The continued characterization of this important chiral building block will undoubtedly aid in its application in the synthesis of novel and effective pharmaceutical agents.

References

(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate chemical structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold and the presence of a protected secondary amine make it a valuable building block for the synthesis of complex biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, properties, a detailed experimental protocol for its synthesis, and its application in the development of targeted therapies, particularly as a key component in the synthesis of Janus kinase (JAK) inhibitors.

Chemical Structure and Identification

The chemical structure of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate is characterized by a pyrrolidine ring with a methylamino group at the third position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen. The "(R)" designation indicates the stereochemistry at the chiral center (C3).

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | tert-butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate |

| SMILES | CC(C)(C)OC(=O)N1CC--INVALID-LINK--NC |

| InChI Key | OKUCEQDKBKYEJY-MRVPVSSYSA-N |

| CAS Number | 199336-83-9 |

| Molecular Formula | C10H20N2O2 |

| Molecular Weight | 200.28 g/mol |

Physicochemical Properties

A summary of the key physicochemical properties of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate is presented below.

Physicochemical Data

| Property | Value | Source |

| Physical Form | Liquid | [1] |

| Boiling Point | 269 °C at 760 mmHg | [1] |

| Density | 1.03 g/cm³ | [2] |

| Flash Point | 117 °C | [1] |

| Storage Temperature | 2-8 °C | [1] |

Experimental Protocols

The synthesis of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate can be achieved through a two-step process starting from (R)-3-aminopyrrolidine. The first step involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the methylation of the primary amine.

Step 1: Synthesis of (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate

This procedure outlines the N-Boc protection of (R)-3-aminopyrrolidine.

Materials:

-

(R)-3-aminopyrrolidine

-

Di-tert-butyl dicarbonate (Boc)2O

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of (R)-3-aminopyrrolidine (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate as a colorless oil.[3]

Step 2: Synthesis of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate

This procedure describes the methylation of the primary amine of (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate.

Materials:

-

(R)-tert-butyl 3-aminopyrrolidine-1-carboxylate

-

Formaldehyde (37% aqueous solution)

-

Sodium borohydride (NaBH4)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 equivalent) in methanol (MeOH) in a round-bottom flask.

-

Add formaldehyde solution (1.2 equivalents) to the mixture at room temperature.

-

Stir the reaction mixture for 1 hour.

-

Cool the mixture to 0 °C in an ice bath and slowly add sodium borohydride (1.5 equivalents) in portions.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by carefully adding water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (DCM).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate. Further purification can be performed by column chromatography if necessary.

Characterization Data (Expected):

-

¹H NMR (CDCl₃): The spectrum is expected to show signals for the tert-butyl protons (singlet, ~1.46 ppm), the methyl group protons (singlet, ~2.45 ppm), and multiplets for the pyrrolidine ring protons.

-

¹³C NMR (CDCl₃): Expected signals include those for the tert-butyl group (~28.4, 79.5 ppm), the methyl group (~36.0 ppm), and the carbons of the pyrrolidine ring.

-

Mass Spectrometry (ESI+): The expected mass-to-charge ratio for the protonated molecule [M+H]⁺ is approximately 201.16.

Application in Drug Development: Janus Kinase (JAK) Inhibitors

Chiral pyrrolidine derivatives are crucial structural motifs in a variety of pharmacologically active compounds.[4] (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate serves as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs that target the JAK-STAT signaling pathway. This pathway is integral to the immune response, and its dysregulation is implicated in various autoimmune diseases and cancers.[5]

The JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a principal mechanism for a wide array of cytokines, interferons, and growth factors to transmit signals from the cell membrane to the nucleus, leading to gene expression.[5][] The pathway involves three main components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[5]

The general mechanism is as follows:

-

Ligand Binding and Receptor Dimerization: A cytokine binds to its specific receptor on the cell surface, causing the receptor chains to dimerize.

-

JAK Activation: This dimerization brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other.

-

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate the intracellular tails of the receptors, creating docking sites for STAT proteins.

-

STAT Dimerization and Nuclear Translocation: Once docked, the STATs are themselves phosphorylated by the JAKs, causing them to detach from the receptor, dimerize, and translocate to the nucleus.

-

Gene Transcription: In the nucleus, the STAT dimer binds to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[5][]

Mechanism of Inhibition by Pyrrolidine-Based Compounds

JAK inhibitors containing a chiral pyrrolidine moiety, such as tofacitinib, function as ATP-competitive inhibitors.[7] They bind to the ATP-binding site of the JAK enzyme, preventing it from phosphorylating its substrates (the receptor and STATs). This blockade of the signaling cascade effectively suppresses the downstream inflammatory response. The specific stereochemistry of the pyrrolidine ring is often critical for potent and selective inhibition of the target kinase.

Visualizations

Synthetic Workflow

References

- 1. tert-butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 45089543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. enamine.net [enamine.net]

- 5. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.unl.pt [research.unl.pt]

An In-depth Technical Guide to (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate, a key chiral building block in medicinal chemistry. The document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its application in drug discovery, with a focus on its role as a scaffold for kinase inhibitors. Safety and handling information is also provided.

Physicochemical Properties

(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative widely used as an intermediate in the synthesis of pharmaceutically active compounds.[1] Its Boc-protected nitrogen allows for regioselective reactions, making it a valuable tool in complex molecule synthesis.

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 200.28 g/mol | [2][3][4] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][3] |

| CAS Number | 199336-83-9 | [2][3] |

| Boiling Point | 269 °C at 760 mmHg | [2][5] |

| Flash Point | 117 °C | [2][5] |

| Density | 1.03 g/cm³ | [1] |

| pKa | 10.02 ± 0.20 (Predicted) | [1] |

| Physical Form | Liquid | [2] |

| Purity | ≥97% | [2][5] |

Synthesis and Experimental Protocols

The synthesis of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate can be achieved through various routes. A common and effective method is the reductive amination of (R)-tert-butyl 3-oxopyrrolidine-1-carboxylate with methylamine. This approach provides good yield and stereochemical control.

This protocol describes a two-step synthesis starting from the commercially available (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

Step 1: Oxidation of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate to (R)-tert-butyl 3-oxopyrrolidine-1-carboxylate

-

To a stirred solution of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1 equivalent) in dichloromethane (DCM), add Dess-Martin periodinane (DMP) (2 equivalents) at 0 °C under an inert nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated sodium bicarbonate (NaHCO₃) and saturated sodium thiosulfate (Na₂S₂O₃) solution.

-

Extract the mixture with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to afford (R)-tert-butyl 3-oxopyrrolidine-1-carboxylate as an oil.

Step 2: Reductive Amination to Yield (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate

-

Dissolve the ketone intermediate (1 equivalent) from Step 1 in methanol.

-

Add a solution of methylamine (1.5 equivalents, typically as a solution in THF or water) to the mixture.

-

Stir the reaction for 1-2 hours at room temperature to allow for imine formation.

-

Cool the mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product, (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate.

Caption: Workflow for the synthesis of the target compound.

Role in Drug Development and Medicinal Chemistry

The chiral pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in over 20 FDA-approved drugs.[6] These structures are valued for their conformational rigidity, three-dimensional character, and the presence of a basic nitrogen atom, which can be crucial for target binding and improving pharmacokinetic properties.

Specifically, the (S)-enantiomer of tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate serves as a critical building block for a range of therapeutic agents, including:

-

Kinase Inhibitors: Chiral pyrrolidines are used as scaffolds for ATP-competitive inhibitors of various kinases, such as those in the JAK/STAT signaling pathway.[4]

-

Antiviral Agents: The scaffold is integral to the synthesis of protease inhibitors targeting viruses like Hepatitis C (HCV) and HIV.[4]

-

Neurological Therapeutics: Derivatives have shown affinity for sigma-1 receptors, which are implicated in conditions like neuropathic pain.[4]

The (R)-enantiomer is equally valuable for probing stereospecific interactions with biological targets and for the synthesis of enantiomerically pure drugs.

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and inflammation. Dysregulation of this pathway is implicated in autoimmune diseases and cancers. Small molecule inhibitors that target the ATP-binding site of JAKs are a major focus of drug development. The pyrrolidine core from the title compound can serve as a scaffold to correctly orient pharmacophoric groups into the kinase active site, disrupting the signaling cascade.

Caption: Simplified JAK/STAT signaling pathway and inhibition point.

Safety and Handling

(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate is associated with several hazards and requires careful handling in a laboratory setting.

-

Hazard Statements:

-

Precautionary Measures:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing fumes or vapor.

-

-

Storage:

Conclusion

(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate is a high-value chiral intermediate with significant applications in pharmaceutical research and development. Its well-defined physicochemical properties and versatile reactivity make it an essential building block for constructing complex, biologically active molecules, particularly kinase inhibitors. A thorough understanding of its synthesis, handling, and potential applications is crucial for researchers in the field of medicinal chemistry.

References

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (R)-tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate, CasNo.199336-83-9 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. (S)-tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate hydrochloride (1004538-30-0) for sale [vulcanchem.com]

- 5. tert-Butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate | 199336-83-9 [sigmaaldrich.com]

- 6. enamine.net [enamine.net]

- 7. tert-butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 45089543 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate: A Technical Guide for Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate (CAS No. 199336-83-9), a key chiral building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals in the field of drug development. This guide covers the compound's physicochemical properties, a detailed synthesis protocol, and its significant applications in the development of novel therapeutics, particularly in the areas of kinase inhibition, antiviral agents, and neurological treatments.

Chemical and Physical Properties

(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative widely utilized as an intermediate in organic and pharmaceutical synthesis.[1] Its Boc-protected amine and chiral center make it a valuable component for creating complex, stereospecific molecules. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 199336-83-9 | [2][3] |

| Molecular Formula | C10H20N2O2 | [2][4][5] |

| Molecular Weight | 200.28 g/mol | [1][4][5] |

| IUPAC Name | tert-butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate | [2][5] |

| Synonyms | (R)-1-Boc-3-(methylamino)pyrrolidine, (R)-3-Methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester | [5] |

| Appearance | Liquid | [2] |

| Boiling Point | 269 °C at 760 mmHg | [1][2] |

| Flash Point | 117 °C | [1][2] |

| Density | 1.03 g/cm³ | [1] |

| pKa | 10.02 ± 0.20 (Predicted) | [1] |

| Purity | ≥97% | [2][6] |

| Storage Temperature | 4 °C | [2] |

Synthesis Protocol

A common method for the synthesis of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate involves the Boc protection of (R)-3-(methylamino)pyrrolidine.[6] The following protocol is based on established synthetic routes.

Objective: To synthesize (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate via Boc protection of the corresponding amine.

Materials:

-

(R)-3-(methylamino)pyrrolidine carboxylic acid

-

Sodium hydroxide (aqueous solution)

-

Tetrahydrofuran (THF)

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Saturated brine solution

-

Anhydrous sodium sulfate

Experimental Procedure:

-

Dissolve (R)-3-(methylamino)pyrrolidine carboxylic acid in an aqueous solution of sodium hydroxide.

-

To this solution, add 200ml of tetrahydrofuran followed by 250g of di-tert-butyl dicarbonate.[1]

-

Maintain the pH of the reaction mixture between 8 and 9 and allow the reaction to proceed for 12 hours.[1][6]

-

Perform a liquid-liquid extraction twice with 500ml of ethyl acetate for each extraction.

-

Acidify the remaining aqueous phase with HCl to a pH of 1-2.[1]

-

Extract the product from the acidified aqueous phase three times with 200ml of ethyl acetate each time.[1]

-

Combine the organic layers and wash twice with a saturated brine solution.[1]

-

Dry the combined organic phase over anhydrous sodium sulfate for 12 hours.[1][6]

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crystalline product.

-

Dry the resulting tert-butyl (R)-3-(methylamino)pyrrolidine carboxylate at 40-50 °C.[1]

Caption: Synthesis workflow for (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate.

Applications in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its three-dimensional structure, which allows for effective exploration of pharmacophore space.[7] The stereochemistry of substituents on the pyrrolidine ring is critical for enantioselective interactions with biological targets.[6][7] (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate serves as a crucial chiral building block in the synthesis of a variety of therapeutic agents.[6]

Key Therapeutic Areas:

-

Kinase Inhibitors: Chiral pyrrolidines are used to create scaffolds for ATP-competitive kinase inhibitors. For example, they are incorporated into modulators of the JAK2/STAT3 pathway, which is implicated in various cancers and inflammatory diseases.[6]

-

Antiviral Agents: This compound is a building block for synthesizing protease inhibitors that target viruses such as HIV and Hepatitis C.[6] The specific stereoconfiguration is often essential for fitting into the active site of viral proteases.

-

Neurological Therapeutics: Functionalized derivatives of this pyrrolidine have shown affinity for sigma-1 receptors.[6] These receptors are involved in conditions such as neuropathic pain, making this scaffold valuable for the development of new central nervous system therapies.[6]

The importance of stereochemical fidelity is paramount. In many cases, one enantiomer of a drug candidate exhibits significantly higher potency than its counterpart.[6] The use of chirally pure starting materials like (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate is therefore a key strategy in modern drug optimization.

Caption: Role as a chiral building block in drug discovery.

Safety Information

(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

-

Signal Word: Danger[2]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P405: Store locked up.[8]

-

Users should always consult the material safety data sheet (MSDS) for complete and up-to-date safety information before handling this chemical.

Conclusion

(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate is a high-value chiral intermediate that plays a critical role in the asymmetric synthesis of advanced pharmaceutical compounds. Its defined stereochemistry and versatile functionality make it an indispensable tool for medicinal chemists aiming to develop potent and selective drugs. A thorough understanding of its properties, synthesis, and applications is essential for its effective use in drug discovery and development pipelines.

References

- 1. chembk.com [chembk.com]

- 2. tert-Butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate | 199336-83-9 [sigmaaldrich.com]

- 3. (R)-tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. 199336-83-9 | (R)-tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 5. tert-butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 45089543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate hydrochloride (1004538-30-0) for sale [vulcanchem.com]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (S)-3-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-pyr… [cymitquimica.com]

In-Depth Technical Guide to (R)-1-Boc-3-(methylamino)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data, experimental protocols, and analytical methodologies for (R)-1-Boc-3-(methylamino)pyrrolidine, a key chiral building block in medicinal chemistry.

Chemical and Physical Properties

(R)-1-Boc-3-(methylamino)pyrrolidine, with the CAS number 199336-83-9 for the (R)-enantiomer and 454712-26-6 for the racemic mixture, is a valuable intermediate in the synthesis of complex pharmaceutical compounds. Its Boc-protected amine allows for selective reactions at the secondary amine position.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |

| Molecular Weight | 200.28 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 269 °C at 760 mmHg | |

| Flash Point | 117 °C | |

| Storage Temperature | 2-8°C, in an inert atmosphere |

Spectroscopic and Analytical Data

Precise characterization is crucial for ensuring the quality and purity of (R)-1-Boc-3-(methylamino)pyrrolidine for use in drug development. Below are the expected spectroscopic data based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the Boc group, the pyrrolidine ring protons, and the N-methyl group. The chemical shifts (δ) are predicted as follows:

-

~1.45 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protecting group.

-

~1.6-2.2 ppm (multiplets, 2H): Protons at the C4 position of the pyrrolidine ring.

-

~2.4 ppm (singlet, 3H): Protons of the N-methyl group.

-

~2.8-3.6 ppm (multiplets, 5H): Protons at the C2, C3, and C5 positions of the pyrrolidine ring.

-

-

¹³C NMR (126 MHz, CDCl₃): The carbon NMR spectrum will show distinct peaks for each carbon atom in the molecule. The predicted chemical shifts (δ) are:

-

~28.5 ppm: Methyl carbons of the Boc group.

-

~30-35 ppm: Methylene carbon at the C4 position of the pyrrolidine ring.

-

~35 ppm: Methyl carbon of the N-methyl group.

-

~45-55 ppm: Methylene carbons at the C2 and C5 positions of the pyrrolidine ring.

-

~55-60 ppm: Methine carbon at the C3 position of the pyrrolidine ring.

-

~79.5 ppm: Quaternary carbon of the Boc group.

-

~154.7 ppm: Carbonyl carbon of the Boc group.

-

Infrared (IR) Spectroscopy

The FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~2970-2850 | C-H stretching (alkane) |

| ~1690 | C=O stretching (urethane carbonyl of Boc group) |

| ~1400-1480 | C-N stretching |

| ~1160 | C-O stretching |

Mass Spectrometry (MS)

Mass spectral analysis provides information about the molecular weight and fragmentation pattern of the compound.

-

Electrospray Ionization (ESI-MS): Expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 201.16.

Experimental Protocols

The synthesis and purification of (R)-1-Boc-3-(methylamino)pyrrolidine require carefully controlled conditions to ensure high purity and enantiomeric excess.

Synthesis: Reductive Amination of (R)-1-Boc-3-pyrrolidinone

A common and effective method for the synthesis of (R)-1-Boc-3-(methylamino)pyrrolidine is the reductive amination of (R)-1-Boc-3-pyrrolidinone with methylamine.

Materials:

-

(R)-1-Boc-3-pyrrolidinone

-

Methylamine (solution in THF or ethanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of (R)-1-Boc-3-pyrrolidinone (1.0 eq) in anhydrous DCM or DCE, add methylamine solution (1.1-1.5 eq).

-

If using the hydrochloride salt of methylamine, add a suitable base like triethylamine (1.1-1.5 eq) to liberate the free amine.

-

Add a catalytic amount of glacial acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (R)-1-Boc-3-(methylamino)pyrrolidine.

Analytical Methods for Characterization

To ensure the identity, purity, and enantiomeric excess of the synthesized compound, a combination of analytical techniques should be employed.

HPLC is a versatile technique for assessing the purity of the final product. A reverse-phase method is typically suitable.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210-220 nm (for the Boc-carbonyl group).

For the analysis of related aminopyrrolidines, pre-column derivatization with Boc anhydride can be used to introduce a UV-active chromophore if the starting material lacks one[2].

GC-MS can be used to assess the purity and confirm the molecular weight of the compound.

-

Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 70 °C), ramp up to a high temperature (e.g., 280 °C).

-

MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.

Applications in Drug Development

(R)-1-Boc-3-(methylamino)pyrrolidine is a valuable chiral building block for the synthesis of a wide range of biologically active molecules. The pyrrolidine scaffold is a common motif in many approved drugs and clinical candidates. The presence of the methylamino group allows for further functionalization to modulate the physicochemical and pharmacological properties of the target compounds, such as solubility, lipophilicity, and receptor binding affinity. This intermediate is particularly useful in the development of kinase inhibitors, GPCR modulators, and other therapeutic agents where the stereochemistry of the pyrrolidine ring is crucial for activity.

References

Spectroscopic Profile of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Information

| Property | Value | Source |

| IUPAC Name | (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate | [1] |

| Synonyms | (R)-1-Boc-3-(methylamino)pyrrolidine | [1] |

| CAS Number | 199336-83-9 | [2] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [2] |

| Molecular Weight | 200.28 g/mol | [2] |

Spectroscopic Data Summary

Direct experimental spectroscopic data for (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate is limited. The following tables present predicted data and experimental data for analogous compounds to guide analytical efforts.

Mass Spectrometry

Predicted Mass Spectrometry Data for (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate

| Adduct | Predicted m/z |

| [M+H]⁺ | 201.16 |

Note: This is a predicted value. Experimental values may vary slightly.

Experimental Mass Spectrometry Data for tert-butyl 3-aminopyrrolidine-1-carboxylate (Parent Compound) [3]

| Adduct | Experimental m/z |

| [M+H]⁺ | 187 |

NMR Spectroscopy

Precise ¹H and ¹³C NMR data for the target molecule are not available. However, the following data for a structurally similar compound, tert-butyl 3-aminopyrrolidine-1-carboxylate, can provide an estimation of expected chemical shifts.[3]

¹H NMR Data for tert-butyl 3-aminopyrrolidine-1-carboxylate (CDCl₃) [3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.65-3.45 | m | 3H | Pyrrolidine CH, CH₂ |

| 3.45-3.33 | m | 1H | Pyrrolidine CH |

| 3.20-3.00 | m | 1H | Pyrrolidine CH |

| 2.12-2.02 | m | 1H | Pyrrolidine CH₂ |

| 1.80-1.65 | m | 1H | Pyrrolidine CH₂ |

| 1.46 | s | 9H | tert-butyl |

Expected ¹³C NMR Chemical Shift Ranges

| Functional Group | Chemical Shift (δ) ppm |

| Carbonyl (C=O) | 154-156 |

| tert-butyl quaternary C | 79-81 |

| Pyrrolidine CH₂-N(Boc) | 45-47 |

| Pyrrolidine CH-N(CH₃) | 55-65 (estimated) |

| Pyrrolidine CH₂ | 30-35 |

| N-CH₃ | 30-40 (estimated) |

| tert-butyl CH₃ | 28-29 |

Infrared (IR) Spectroscopy

Specific experimental IR data for the title compound is not available. However, based on its functional groups, the following characteristic absorption bands can be anticipated.

Anticipated IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300-3400 | N-H stretch (secondary amine) |

| ~2975 | C-H stretch (alkane) |

| ~1690 | C=O stretch (carbamate) |

| ~1400 | C-N stretch |

| ~1170 | C-O stretch |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Parameters: A standard proton experiment is typically sufficient. Key parameters to set include the number of scans, relaxation delay, and spectral width.

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz or higher NMR spectrometer.

-

Parameters: A proton-decoupled ¹³C experiment is standard. A sufficient number of scans is required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

Electrospray Ionization (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.

-

Infusion: The sample can be directly infused into the mass spectrometer.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solution: Alternatively, a concentrated solution can be prepared in a suitable solvent (e.g., chloroform), and a drop of the solution is placed on a salt plate, allowing the solvent to evaporate.

Data Acquisition:

-

Instrument: A standard FT-IR spectrometer.

-

Method: Acquire the spectrum in transmission or using an Attenuated Total Reflectance (ATR) accessory.

-

Background: A background spectrum of the empty sample compartment (or the solvent) should be collected and subtracted from the sample spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

Technical Guide: Determining the Solubility Profile of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate

As a helpful AI assistant, I have generated the following in-depth technical guide.

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative commonly used as a building block in the synthesis of pharmacologically active compounds. Its physicochemical properties, particularly solubility, are critical parameters that influence its handling, reactivity in various solvent systems, and its performance in downstream applications such as purification and formulation.

A comprehensive understanding of its solubility profile in different solvents and conditions is essential for process optimization, reaction design, and ensuring reproducible experimental outcomes. This guide outlines the standard methodologies for determining the solubility of this compound and provides a framework for data presentation and interpretation. While specific quantitative solubility data for this compound is not extensively published in the public domain, likely due to its status as a proprietary intermediate, this document provides the necessary protocols to generate this data in a laboratory setting.

Factors Influencing Solubility

The solubility of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate is governed by its molecular structure, which features:

-

A hydrophobic tert-butyl group .

-

A polar carbamate group .

-

A basic secondary amine within the pyrrolidine ring.

These features suggest that its solubility will be highly dependent on the solvent's polarity, pH, and temperature.

-

Solvent Polarity: Higher solubility is expected in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions.

-

pH: As a basic compound, its solubility in aqueous media is expected to increase significantly at lower pH values due to the protonation of the secondary amine, forming a more soluble salt.

-

Temperature: For most solid solutes, solubility increases with temperature.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The most common and reliable method for determining equilibrium solubility is the shake-flask method. This protocol outlines the steps for determining the solubility of the target compound in various solvents.

1. Materials and Equipment:

-

(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, tetrahydrofuran, toluene)

-

Buffer solutions of varying pH (e.g., pH 2, 5, 7.4, 9)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

2. Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of the selected solvent or buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For fine suspensions, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles. Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. The concentration can be calculated from a standard curve prepared using known concentrations of the compound.

-

Data Reporting: Express the solubility as mg/mL or mol/L.

Data Presentation: Solubility Data

Quantitative solubility data should be organized into a clear and concise table to allow for easy comparison across different conditions.

| Solvent/Medium | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | 25 | 7.0 | Experimental Value | Calculated Value | Shake-Flask/HPLC |

| PBS | 25 | 7.4 | Experimental Value | Calculated Value | Shake-Flask/HPLC |

| 0.1 M HCl | 25 | 1.0 | Experimental Value | Calculated Value | Shake-Flask/HPLC |

| Methanol | 25 | N/A | Experimental Value | Calculated Value | Shake-Flask/HPLC |

| Ethanol | 25 | N/A | Experimental Value | Calculated Value | Shake-Flask/HPLC |

| Acetonitrile | 25 | N/A | Experimental Value | Calculated Value | Shake-Flask/HPLC |

| Toluene | 25 | N/A | Experimental Value | Calculated Value | Shake-Flask/HPLC |

Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination experiment.

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

The Pivotal Role of Chiral Pyrrolidine Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug design.[1][2] Its prevalence in numerous FDA-approved drugs underscores its significance as a versatile scaffold.[1] The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, a feature increasingly recognized as crucial for enhancing clinical success.[1][3] The presence of up to four stereogenic centers introduces chirality, a fundamental aspect where different stereoisomers can exhibit vastly different biological profiles and binding modes to enantioselective proteins like enzymes and receptors.[1] This guide delves into the diverse biological activities of chiral pyrrolidine derivatives, presenting quantitative data, detailed experimental protocols, and visual workflows to provide a comprehensive resource for professionals in the field.

Neuroprotective Activities of Chiral Pyrrolidine Derivatives

Chiral pyrrolidine derivatives have emerged as promising agents in the fight against neurodegenerative diseases such as Alzheimer's and Parkinson's.[4][5] Their mechanism of action is often multi-targeted, aiming to address the complex pathophysiology of these conditions.[3][6]

Multi-Target Agents for Alzheimer's Disease

Research has focused on designing chiral pyrrolidines that can simultaneously inhibit multiple enzymes involved in Alzheimer's pathology, including Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Fatty-acid Amide Hydrolase (FAAH).[3][7] Increased levels of brain FAAH have been linked to an increase in AD-related symptoms, making its inhibition an attractive therapeutic strategy.[3]

Table 1: Cholinesterase and FAAH Inhibition by Chiral Pyrrolidine Derivatives

| Compound | Chirality | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|---|

| 8b | (R) | BChE | 2.03 | [3] |

| (S) | BChE | 1.70 | [3] | |

| 13f | (S) | BChE | Submicromolar | [3] |

| 19a | N/A | AChE | Ki: 22.34 ± 4.53 nM | [2][8] |

| 19b | N/A | AChE | Ki: 27.21 ± 3.96 nM |[2][8] |

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. Ki represents the inhibition constant.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Selective inhibition of neuronal nitric oxide synthase (nNOS) over other isoforms is a key strategy for treating neurotoxicity and conditions like Parkinson's and Huntington's diseases.[4] Fluorine-containing chiral pyrrolidine derivatives have been developed as potent and highly selective nNOS inhibitors, with some demonstrating good cell membrane permeability and oral bioavailability.[4] The stereochemistry of the pyrrolidine ring is critical, with (R,R) enantiomers often showing significantly better potency and selectivity.[9]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE and BChE inhibitors.[7]

-

Reagent Preparation : Prepare a 0.1 M phosphate buffer (pH 8.0). Prepare stock solutions of the test compounds (chiral pyrrolidine derivatives) in a suitable solvent (e.g., DMSO). Prepare solutions of Acetylthiocholine iodide (ATCI) and S-Butyrylthiocholine chloride (BTCI) as substrates, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen. Prepare the enzyme solution (AChE or BChE) in the buffer.

-

Assay Procedure : In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.

-

Add 50 µL of the phosphate buffer and 25 µL of the enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the DTNB solution followed by 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

-

Measurement : Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The rate of the color change is proportional to the enzyme activity.

-

Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound compared to a control well (containing solvent instead of the test compound). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Anticancer Activity of Chiral Pyrrolidine Derivatives

The pyrrolidine scaffold is a key component in a wide array of compounds demonstrating significant anticancer activity.[2][10] These derivatives have been evaluated against numerous human cancer cell lines, including breast (MCF-7, MDA-MB-468), colon (HCT-116), lung (A549), and cervical (HeLa) cancers.[1][11][12]

Table 2: In Vitro Anticancer Activity of Chiral Pyrrolidine Derivatives

| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Thiophen-containing | 37e | MCF-7 (Breast) | 17 | [1] |

| 37e | HeLa (Cervical) | 19 | [1] | |

| Chalcone | 3IP | MCF-7 (Breast) | 25-30 µg/mL | [11] |

| 3FP | MDA-MB-468 (Breast) | 25 µg/mL | [11] | |

| Hydroxycinnamamide | 6b | P388 (Leukemia) | 1.48 µg/mL | [13] |

| 7b | P388 (Leukemia) | 11.35 µg/mL | [13] | |

| Tetrazolopyrrolidine | 7a | HeLa (Cervical) | 0.32 | [14] |

| | 7i | HCT-116 (Colon) | 1.80 |[14] |

Mechanisms of action include the induction of apoptosis mediated by caspase-3 activation and the inhibition of enzymes crucial for cancer cell survival, such as poly(ADP-ribose) polymerase (PARP).[1][2]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric test for assessing cell metabolic activity, which serves as a measure of cell viability.[12]

-

Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Compound Treatment : Prepare serial dilutions of the chiral pyrrolidine derivatives in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation : Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 M HCl, to each well to dissolve the formazan crystals.

-

Absorbance Reading : Shake the plate gently for 10 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antiviral Activities of Chiral Pyrrolidine Derivatives

The pyrrolidine scaffold is integral to the development of potent antiviral agents.[15] These compounds have shown activity against a range of viruses, including Dengue virus (DENV), Zika virus, and coronaviruses like SARS-CoV-2.[16][17] A key strategy in antiviral drug design is the targeting of viral enzymes essential for replication, such as the main protease (MPro).[17]

Experimental Protocol: Viral Replication Inhibition Assay (Generic)

This protocol outlines a general method for assessing the ability of compounds to inhibit viral replication in cell culture.

-

Cell Plating : Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and grow to 80-90% confluency.

-

Compound Preparation : Prepare serial dilutions of the chiral pyrrolidine derivatives in an appropriate infection medium (e.g., DMEM with 2% FBS).

-

Infection and Treatment : Remove the growth medium from the cells. Pre-treat the cells with the compound dilutions for 1-2 hours. Subsequently, infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of the compounds.

-

Incubation : Incubate the infected plates for a period corresponding to the viral replication cycle (e.g., 24-48 hours) at 37°C.

-

Quantification of Viral Load : After incubation, quantify the extent of viral replication. This can be done through several methods:

-

Plaque Assay : Titrate the virus in the supernatant to determine the number of plaque-forming units (PFU).

-

RT-qPCR : Extract viral RNA from the supernatant or cell lysate and quantify the number of viral genome copies.

-

Immunofluorescence : Fix and permeabilize the cells, then stain for a viral antigen using a specific antibody. Quantify the number of infected cells.

-

-

Data Analysis : Determine the concentration of the compound that inhibits viral replication by 50% (EC50). Simultaneously, assess cell viability using an MTT or similar assay to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

Other Notable Biological Activities

The versatility of the chiral pyrrolidine scaffold extends to numerous other therapeutic areas.

-

Antidiabetic Activity : Polyhydroxylated pyrrolidines, also known as aza-sugars, act as potent inhibitors of enzymes like α-glucosidase and aldose reductase, which are involved in carbohydrate metabolism and are targets for type-2 diabetes.[1][18] Other derivatives have been synthesized as inhibitors of dipeptidyl peptidase-IV (DPP-IV), another key target in diabetes treatment.[2][8]

-

Antibacterial and Antifungal Activity : Various pyrrolidine derivatives, including spirooxindoles and N-benzoylthiourea-pyrrolidines, have demonstrated significant activity against bacterial strains like S. aureus and E. coli and various fungi.[2][8][11]

-

Anti-inflammatory Activity : Certain chiral arylpyrrolidinols exhibit antinociceptive behavior in models of chronic pain, suggesting an involvement in anti-inflammatory processes that is clearly influenced by their stereochemistry.[19]

Table 3: Diverse Enzyme Inhibition and Antimicrobial Activities

| Compound Class | Activity | Target/Strain | Potency (IC50 / MIC) | Reference |

|---|---|---|---|---|

| Sulfonamide | Antidiabetic | DPP-IV Enzyme | IC50: 11.32 µM (for 23d) | [2][8] |

| Polyhydroxylated | Antidiabetic | Aldose Reductase (ALR2) | 57% inhibition (for 29) | [2] |

| Chalcone | Antibacterial | Staphylococcus aureus | MIC: 0.025 µg/mL (for 3BP) | [11] |

| N-benzoylthiourea | Antibacterial | A. baumannii | MIC: 31.25 µg/mL (for 15a/b) |[2][8] |

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

- 13. japsonline.com [japsonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships [frontiersin.org]

- 17. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chiral arylpyrrolidinols: preparation and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

The Indispensable Role of Boc-Protected Pyrrolidines in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its prevalence is due to the unique conformational constraints it imposes, allowing for precise spatial orientation of functional groups, which is critical for molecular recognition at biological targets. The strategic use of the tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen has become a cornerstone of modern organic synthesis, enabling chemists to perform complex transformations on the pyrrolidine ring with high selectivity and control.[4] This guide provides a comprehensive overview of the synthesis, applications, and key methodologies involving Boc-protected pyrrolidines.

The Strategic Importance of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used nitrogen-protecting group in organic synthesis. Its popularity stems from several key advantages:

-

Stability: The Boc group is stable to a wide range of reaction conditions, including many nucleophilic, basic, and reductive environments.

-

Facile Cleavage: Despite its stability, it can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5] This orthogonality allows for selective deprotection without affecting other acid-labile groups if conditions are chosen carefully.

-

Increased Solubility: The bulky and lipophilic tert-butyl group often enhances the solubility of intermediates in common organic solvents.

-

Chiral Induction: The Boc group can influence the stereochemical outcome of reactions at adjacent centers, acting as a bulky directing group.

Synthetic Routes to Boc-Protected Pyrrolidines

The synthesis of Boc-protected pyrrolidines can be broadly classified into two main strategies: modification of existing chiral precursors and stereoselective construction of the pyrrolidine ring.

Synthesis from the Chiral Pool

The most common and efficient method for preparing enantiomerically pure Boc-protected pyrrolidines is to start from readily available chiral molecules, primarily L-proline and its derivatives like 4-hydroxy-L-proline.[6] This approach leverages the inherent stereochemistry of the starting material to produce optically pure products.

A typical procedure involves the direct N-protection of the starting amino acid or its derivative with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

Table 1: Representative Syntheses from Chiral Pool Precursors

| Starting Material | Product | Reagents & Conditions | Yield | Reference |

| (R)-3-Pyrrolidinol | (R)-(-)-N-Boc-3-pyrrolidinol | (Boc)₂O, Triethylamine, DCM, 0 °C to RT | High | --INVALID-LINK--[7] |

| (R)-Pyrrolidine-3-carboxylic acid | N-Boc-(R)-pyrrolidine-3-carboxylic acid | (Boc)₂O, Dioxane, 1N NaOH, RT | >90% | --INVALID-LINK--[8] |

| L-Proline | N-Boc-L-proline | (Boc)₂O, NaOH, Dioxane/H₂O | ~95% | Standard Protocol |

Stereoselective Synthesis and Cyclization Methods

-

[3+2] Cycloadditions: This powerful strategy involves the reaction of an azomethine ylide with an alkene. The stereochemistry can be controlled by using chiral catalysts or auxiliaries, leading to densely substituted pyrrolidines with multiple stereocenters.[9][10]

-

Intramolecular Cyclization: Acyclic precursors containing a nitrogen nucleophile and a suitable leaving group can undergo intramolecular cyclization to form the pyrrolidine ring.[6] This is a key step in the synthesis of the antibiotic Anisomycin, where a Boc-protected pyrrolidine is formed via NaH-mediated cyclization.[6]

-

Palladium-Catalyzed Reactions: Palladium catalysts can be used to trigger intramolecular carboamination of γ-amino alkenes with aryl bromides, forming two new bonds and creating substituted N-Boc-pyrrolidines with high diastereoselectivity.[11][12]

-

Asymmetric Deprotonation: The use of a strong base like sec-butyllithium in the presence of a chiral ligand, such as (-)-sparteine, allows for the enantioselective deprotonation of N-Boc-pyrrolidine at the 2-position. The resulting chiral organolithium species can then be trapped with various electrophiles.[13][14]

Table 2: Enantioselective α-Arylation of N-Boc-Pyrrolidine

| Substrate | Aryl Bromide | Ligand | Yield | Enantiomeric Excess (e.e.) | Reference |

| N-Boc-pyrrolidine | Methyl 4-bromobenzoate | (+)-Sparteine | 81% | 96% | --INVALID-LINK--[13] |

| N-Boc-pyrrolidine | 4-Bromoanisole | (-)-Sparteine | 85% | 98% | --INVALID-LINK-- |

Key Transformations and Applications in Drug Discovery

Boc-protected pyrrolidines are versatile intermediates that serve as foundational building blocks for a vast number of pharmaceuticals. The Boc group allows for the selective functionalization of the pyrrolidine ring at various positions.

// Edges Proline -> BocPyrrolidine [label="Boc Protection\n((Boc)₂O)", color="#34A853"]; BocPyrrolidine -> Drug1 [label="Functionalization\n& Deprotection", color="#EA4335"]; BocPyrrolidine -> Drug2 [color="#EA4335"]; BocPyrrolidine -> Drug3 [color="#EA4335"]; BocPyrrolidine -> Drug4 [color="#EA4335"]; } } Caption: Synthetic pathway from chiral pool to pharmaceuticals.

For instance, commercially available Boc-protected trans-4-hydroxy-L-proline is a key starting material for the synthesis of the Hepatitis C virus (HCV) protease inhibitors Grazoprevir and Glecaprevir.[6] Similarly, (2S)-2-cyanopyrrolidine, protected with a Boc group, is a crucial intermediate for Dipeptidyl peptidase-4 (DPP-4) inhibitors like Vildagliptin, used in the treatment of type 2 diabetes.[6][15]

Experimental Protocols

Precise and reliable experimental procedures are critical for success in multi-step synthesis. Below are detailed protocols for the protection and deprotection of the pyrrolidine nitrogen.

Protocol 1: N-Boc Protection of (R)-3-Pyrrolidinol

This procedure describes the standard method for protecting a secondary amine using di-tert-butyl dicarbonate.

-

Materials:

-

(R)-3-pyrrolidinol

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine and anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve (R)-3-pyrrolidinol in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Add triethylamine to the solution.

-

Add a solution of (Boc)₂O in a minimal amount of DCM dropwise over 30 minutes, maintaining the internal temperature at 0 °C.

-

After addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography if necessary.[7]

-

// Nodes A [label="Dissolve Pyrrolidinol\nin anhydrous DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Cool to 0 °C", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Add Triethylamine (Base)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Add (Boc)₂O solution\ndropwise at 0 °C", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Warm to RT\nStir 2-4 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Monitor by TLC", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Quench with NaHCO₃ (aq)\n& Extract with DCM", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Wash with H₂O & Brine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Dry (MgSO₄), Filter,\n& Concentrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="Purify via Chromatography\n(if necessary)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G [label="Reaction Complete"]; F -> E [label="Incomplete", style=dashed]; G -> H; H -> I; I -> J; } Caption: Step-by-step experimental workflow for Boc protection.

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines a common and effective method for removing the Boc group to liberate the free amine.

-

Materials:

-

N-Boc-protected pyrrolidine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

-

Procedure:

-

Dissolve the Boc-protected pyrrolidine in DCM (typically a 1:1 to 1:4 ratio of DCM to TFA is used).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA dropwise to the stirred solution.

-

After the addition is complete, the reaction can be stirred at 0 °C or allowed to warm to room temperature.

-

Monitor the reaction by TLC until the starting material is fully consumed (typically 30 minutes to 2 hours).

-

Upon completion, carefully remove the solvent and excess TFA under reduced pressure. Caution: TFA is corrosive.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash carefully with saturated aqueous NaHCO₃ to neutralize any remaining acid until CO₂ evolution ceases.

-

The free amine can then be extracted and purified. Alternatively, if the product is desired as a salt, it can be precipitated, for example, by using HCl in dioxane.[5]

-

Conclusion

Boc-protected pyrrolidines are not merely intermediates; they are enabling tools that have fundamentally shaped the landscape of modern medicinal chemistry and drug development. Their ready availability from the chiral pool, coupled with the development of sophisticated stereoselective synthetic methods, provides chemists with a reliable and versatile platform for constructing complex molecular architectures.[4][16] A thorough understanding of their synthesis, reactivity, and associated experimental protocols is essential for any scientist engaged in the pursuit of novel therapeutics.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Stereoselective Path to Densely Substituted Pyrrolidines - ChemistryViews [chemistryviews.org]

- 10. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides [organic-chemistry.org]

- 12. Pyrrolidine synthesis [organic-chemistry.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. nbinno.com [nbinno.com]

- 16. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Efficient Synthesis of tert-Butyl 3-(Methylamino)pyrrolidine-1-carboxylate

Introduction

The protection of amine functional groups is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability across a range of reaction conditions and its straightforward removal under acidic conditions.[1] This document provides a detailed experimental protocol for the Boc protection of the secondary amine in 3-(methylamino)pyrrolidine using di-tert-butyl dicarbonate (Boc₂O). This procedure is designed for researchers and scientists in drug development and medicinal chemistry, offering a reliable method for synthesizing tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate, a key intermediate in the synthesis of various biologically active molecules.

Reaction and Mechanism

The reaction proceeds via the nucleophilic attack of the secondary amine of 3-(methylamino)pyrrolidine on one of the carbonyl carbons of di-tert-butyl dicarbonate.[1] This process is typically facilitated by a base, such as triethylamine, which neutralizes the resulting ammonium species. The unstable intermediate subsequently collapses to form the stable N-Boc protected pyrrolidine derivative, with tert-butanol and carbon dioxide as byproducts.[1]

Experimental Protocol

This protocol outlines the standard procedure for the Boc protection of 3-(methylamino)pyrrolidine.

Materials:

-

3-(Methylamino)pyrrolidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction and chromatography)

-

Hexanes (for chromatography)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-(methylamino)pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine (1.2-1.5 eq) to the solution and stir for 5-10 minutes at room temperature.[1]

-

Addition of Boc Anhydride: In a separate container, dissolve di-tert-butyl dicarbonate (1.1-1.5 eq) in a minimal amount of DCM. Add the Boc₂O solution dropwise to the stirring amine solution at room temperature.[1]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

-

Workup:

-

Once the reaction is complete, remove the DCM under reduced pressure using a rotary evaporator.[1]

-

Dissolve the residue in ethyl acetate.[1]

-

Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.[1]

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate.[2]

-

Purification: If necessary, purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.[1]